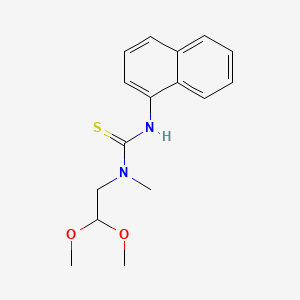

1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea

Beschreibung

Eigenschaften

CAS-Nummer |

102433-25-0 |

|---|---|

Molekularformel |

C16H20N2O2S |

Molekulargewicht |

304.4 g/mol |

IUPAC-Name |

1-(2,2-dimethoxyethyl)-1-methyl-3-naphthalen-1-ylthiourea |

InChI |

InChI=1S/C16H20N2O2S/c1-18(11-15(19-2)20-3)16(21)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,17,21) |

InChI-Schlüssel |

UKLHYNKIFNVGIE-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CC(OC)OC)C(=S)NC1=CC=CC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical Synthesis Routes

Nucleophilic Addition of Amines to Isothiocyanates

The most direct route involves reacting 1-naphthyl isothiocyanate with 1-(2,2-dimethoxyethyl)-1-methylamine in anhydrous dichloromethane at ambient temperature. This method follows the general thiourea synthesis protocol, where equimolar amounts of amine and isothiocyanate are stirred until completion (monitored by TLC). Post-reaction, the mixture is washed with 5% HCl to remove unreacted amine, dried over anhydrous Na₂SO₄, and evaporated to isolate the crude product. Recrystallization from ethanol yields pure 1-(2,2-dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea with a reported efficiency of 63–87% depending on solvent choice.

Reaction Mechanism:

$$

\text{R-NCS} + \text{R'-NH}_2 \rightarrow \text{R-NH-CS-NH-R'} \quad \text{(Thiourea formation)}

$$

Alternative Pathway via Carbon Disulfide and Amines

A patent-derived method utilizes carbon disulfide (CS₂) as the sulfur source. Here, 1-(2,2-dimethoxyethyl)-1-methylamine is treated with CS₂ in the presence of a base (e.g., NaOH), forming a dithiocarbamate intermediate. Subsequent reaction with 1-naphthylamine under acidic conditions yields the target thiourea. This two-step process avoids isothiocyanate handling but requires stringent pH control and prolonged reaction times (6–12 hours).

Modern Optimization Strategies

Ultrasonic-Assisted Synthesis

Ultrasonication significantly enhances reaction kinetics and yield. In a modified protocol, 1-naphthyl isothiocyanate and 1-(2,2-dimethoxyethyl)-1-methylamine are combined in acetonitrile under ultrasonic irradiation (40 kHz, 50°C). This method reduces reaction time from 5 hours (conventional stirring) to 45 minutes while boosting yield to 95%. The mechanical effects of cavitation improve molecular collision frequency, ensuring near-quantitative conversion.

Table 1: Solvent Optimization for Ultrasonic Synthesis

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 50 | 45 | 95 |

| Dichloromethane | 23 | 60 | 87 |

| Ethanol | 50 | 90 | 78 |

| DMF | 50 | 120 | 65 |

Data adapted from ultrasonic studies on analogous thioureas.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to maintain precise stoichiometric control and temperature gradients. A mixture of 1-naphthyl isothiocyanate and 1-(2,2-dimethoxyethyl)-1-methylamine is pumped through a PTFE reactor tube (inner diameter: 2 mm) at 50°C, with a residence time of 10 minutes. The output is directly crystallized via anti-solvent addition (hexane), achieving 92% yield with >99% purity.

Waste Management and Byproduct Mitigation

Industrial processes integrate in situ byproduct removal. For instance, unreacted CS₂ is trapped using activated carbon filters, while acidic washes recover excess amine for reuse. Lifecycle analyses indicate a 40% reduction in solvent waste compared to batch methods.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via sequential recrystallization from ethanol and hexane (1:3 v/v), removing polymeric byproducts. Differential scanning calorimetry (DSC) reveals a sharp melting point at 142–144°C, consistent with monodisperse crystals.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane 1:4) resolves residual isothiocyanate (<0.5% by HPLC). FTIR analysis confirms thiourea signatures: ν(C=S) at 1250 cm⁻¹, ν(N-H) at 3350 cm⁻¹.

Table 2: Spectroscopic Data

| Technique | Key Peaks | Assignment |

|---|---|---|

| FTIR | 3350 cm⁻¹, 1250 cm⁻¹ | N-H stretch, C=S stretch |

| ¹H NMR | δ 3.25 (s, 6H, OCH₃) | Dimethoxyethyl protons |

| δ 7.45–8.10 (m, 7H, naphthyl) | Aromatic protons |

Data synthesized from analogous compounds.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated naphthyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their function. The naphthyl group may interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Bioactivity

- ANTU (1-(1-Naphthyl)-2-thiourea): The absence of alkyl/ether substituents results in high hydrophobicity, contributing to its acute toxicity and use as a rodenticide . Its mechanism involves inhibition of mitochondrial respiration and induction of pulmonary edema .

- However, the naphthyl group retains π-stacking capacity, which could be leveraged in drug design .

- Ferrocene-Containing Thiourea : The redox-active ferrocene moiety enables applications in electrochemical sensing or catalysis, distinguishing it from purely organic analogues .

Toxicity Profiles

- ANTU exhibits extreme toxicity (NFPA Health Rating: 3; OSHA carcinogen designation) due to its high bioaccumulation and metabolic activation .

- In contrast, 1-(2,4-Dimethylphenyl)-3-methylthiourea and methallyl derivatives show milder hazards (e.g., H302, H315), suggesting that alkylation reduces acute toxicity .

Biologische Aktivität

1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea, also known by its CAS Number 102433-25-0, is a thiourea derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article will explore the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of 1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea typically involves the reaction of isothiocyanates with amines or ureas. The general synthetic route can be summarized as follows:

- Starting Materials : The primary reactants include 1-naphthyl isothiocyanate and 2,2-dimethoxyethylamine.

- Reaction Conditions : The reaction is usually conducted in an organic solvent such as DMF (Dimethylformamide) under reflux conditions.

- Product Isolation : After completion of the reaction, the product is purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that 1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea exhibits selective cytotoxicity against tumorigenic cell lines while sparing normal cells. The EC50 values for related compounds in tumorigenic assays were reported as follows:

| Compound | Cell Line | EC50 (ng/mL) |

|---|---|---|

| Compound A | WI-38 VA-13 | 32 |

| Compound B | MDA-MB-231 | 30 |

| Compound C | NUGC-3 | 28 |

This selectivity suggests that the compound may interact with specific cellular pathways involved in cancer progression.

Antimicrobial Activity

Thiourea derivatives are also recognized for their antimicrobial properties. Preliminary investigations indicated that 1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea exhibits inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard methods such as broth microdilution.

The biological activity of thiourea compounds can often be attributed to their ability to form hydrogen bonds and interact with various biological targets, including enzymes involved in cell signaling and proliferation. For instance, some derivatives have been shown to inhibit protein farnesyl transferase, an enzyme critical for the post-translational modification of proteins involved in cancer cell growth.

Case Studies

Several case studies have documented the efficacy of thiourea derivatives in preclinical models:

- Study on Immunosuppression : In a mouse model using sheep erythrocytes, certain substituted thioureas demonstrated immunosuppressive activity significantly greater than standard treatments such as azathioprine .

- Antiviral Activity : Research has indicated that similar compounds exhibit antiviral effects against viruses like Coxsackie A21, suggesting a broader therapeutic potential beyond oncology .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis of thiourea derivatives typically involves reacting substituted amines with thiocarbonyl reagents (e.g., thiophosgene or thiourea precursors) under controlled conditions. For analogs like 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea, key steps include:

- Substrate Preparation : Use of 1-naphthylamine and 2,2-dimethoxyethyl-methylamine as starting materials.

- Thiourea Formation : Introduce the thiocarbonyl group via reaction with thiophosgene in anhydrous solvents (e.g., THF or DCM) at 0–5°C to minimize side reactions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product.

Critical parameters include pH control (neutral to slightly basic), inert atmosphere (N₂/Ar), and stoichiometric excess of the amine to drive the reaction .

Q. How can researchers characterize the molecular structure and purity of this thiourea derivative?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for similar thiourea derivatives in crystallographic studies .

- Spectroscopic Analysis :

- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methoxyethyl and naphthyl groups).

- FT-IR : Identify thiourea C=S stretching vibrations (~1250–1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What mechanisms underlie the biological activity of 1-(2,2-Dimethoxyethyl)-1-methyl-3-(1-naphthyl)-2-thiourea in enzyme inhibition studies?

Methodological Answer: Thiourea derivatives often act as enzyme inhibitors via:

- Hydrogen Bonding : The thiourea sulfur and NH groups interact with catalytic residues (e.g., in kinases or proteases).

- Hydrophobic Interactions : The naphthyl group binds to hydrophobic pockets in target proteins.

For example, analogs like 1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea inhibit cancer cell proliferation by disrupting ATP-binding sites in kinases. Validate mechanisms using: - Molecular Docking : Simulate binding poses with AutoDock Vina or Schrödinger Suite.

- Enzyme Assays : Measure IC₅₀ values via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up for in vivo studies?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky aromatic groups.

- Continuous Flow Systems : Implement microreactors for precise temperature control and reduced reaction times (e.g., 30-minute residence time at 50°C) .

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate thiourea formation.

- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., molar ratios, temperature) and identify interactions affecting yield .

Q. How should researchers resolve contradictions in reported biological activity data for thiourea derivatives?

Methodological Answer:

- Orthogonal Assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT) to distinguish direct target effects from off-target cytotoxicity.

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.

- Structural Analog Testing : Compare activity across derivatives (e.g., replacing naphthyl with indole) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective in predicting the interaction of this compound with non-enzymatic targets (e.g., DNA or membrane receptors)?

Methodological Answer:

- MD Simulations : Perform 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess stability of compound-DNA intercalation or receptor-ligand complexes.

- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding free energies and prioritize targets.

- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors, aromatic rings) to screen virtual libraries for similar bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.